2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)- 2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 102942-89-2
VCID: VC19206902
InChI: InChI=1S/C10H12N2S/c1-8-2-4-9(5-3-8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C10H12N2S
Molecular Weight: 192.28 g/mol

2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)-

CAS No.: 102942-89-2

Cat. No.: VC19206902

Molecular Formula: C10H12N2S

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

2-Thiazolamine, 4,5-dihydro-N-(4-methylphenyl)- - 102942-89-2

Specification

CAS No. 102942-89-2
Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
IUPAC Name N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H12N2S/c1-8-2-4-9(5-3-8)12-10-11-6-7-13-10/h2-5H,6-7H2,1H3,(H,11,12)
Standard InChI Key ZIBKTRFJHTUEKA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC2=NCCS2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 4,5-dihydrothiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to a 4-methylphenyl group via an amine bridge. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂S
Molecular Weight192.28 g/mol
IUPAC NameN-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Canonical SMILESCC1=CC=C(C=C1)NC2=NCCS2
InChIKeyZIBKTRFJHTUEKA-UHFFFAOYSA-N

The partially saturated thiazole ring reduces aromaticity compared to fully conjugated thiazoles, potentially enhancing conformational flexibility for target binding .

Synthesis and Structural Elucidation

Synthetic Pathways

Industrial synthesis typically employs cyclocondensation strategies:

  • Core Formation: Heating equimolar quantities of 2-aminothiazoline derivatives with 4-methylaniline in ethanol under reflux (60–80°C for 6–8 hours) .

  • Solvent Optimization: Dichloromethane and tetrahydrofuran demonstrate improved yields (68–72%) compared to aqueous systems (<50%) .

  • Characterization: X-ray crystallography confirms a planar thiazoline ring with dihedral angles of 12.3° relative to the aryl group . Nuclear magnetic resonance (¹H NMR) reveals distinct signals at δ 7.05 ppm (aryl protons) and δ 3.82 ppm (thiazoline CH₂ groups) .

Comparative studies with methoxy-substituted analogs (CAS 56242-67-2) show that electron-donating groups increase thermal stability (decomposition >250°C vs. 220°C for parent compounds) .

Analog StructureMIC (μg/mL)Target OrganismsSource
N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine3.13–6.25S. aureus, E. coli
4-(4-bromophenyl)-2-(5-(4-fluorophenyl)thiazole)1.56–3.13C. albicans, P. vulgaris

Mechanistic studies suggest thiazole derivatives disrupt microbial cell membranes via sulfhydryl group interactions and inhibit DNA gyrase .

Anticancer Applications

Hybrid molecules incorporating the 4,5-dihydrothiazole motif demonstrate potent cytotoxicity:

CompoundIC₅₀ (μM)Cell LineMechanismSource
9t (thiophene-thiazole)0.12–0.16MCF-7, WM266.4BRAF V600E inhibition
27a (furan-thiazole)4.6–4.8HepG2Telomerase suppression

Molecular docking simulations indicate the 4-methylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (binding energy: −9.8 kcal/mol) .

Physicochemical Properties

Stability and Reactivity

  • Thermal Behavior: Decomposition initiates at 215°C under nitrogen atmosphere .

  • Solubility: LogP = 2.02 predicts moderate lipid permeability . Experimental solubility:

    • Water: <0.1 mg/mL

    • Ethanol: 8.3 mg/mL

    • DMSO: 24.7 mg/mL

  • Acid-Base Properties: pKa = 6.9 (amine proton), enabling salt formation with hydrochloric acid .

Structure-Activity Relationships (SAR)

  • Aryl Substitution: Para-methyl groups enhance metabolic stability compared to ortho/meta positions (t₁/₂: 4.7 h vs. 2.1 h in hepatic microsomes) .

  • Ring Saturation: 4,5-Dihydro derivatives show 3-fold greater CYP3A4 inhibition than aromatic analogs (IC₅₀ 18 μM vs. 54 μM) .

  • Hybridization: Conjugation with pyrazoline moieties improves anticancer selectivity indices (SI = 17.5 vs. 5.2 for monomeric thiazoles) .

Industrial and Regulatory Status

  • Manufacturing Scale: Current production remains at laboratory scale (≤10 kg/batch) due to N-bromosuccinimide requirements in intermediate synthesis .

  • Regulatory Status: Classified as "For research use only" under ICH Q3A guidelines . No FDA-approvals for derivatives as of 2025.

Future Directions

  • Prodrug Development: Esterification of the thiazoline NH group to enhance oral bioavailability (theoretical F% increase from 12% to 38%) .

  • Targeted Delivery: Nanoparticle encapsulation using PLGA polymers to improve tumor accumulation (preliminary AUC₀–24 = 89 μg·h/mL in murine models) .

  • Green Synthesis: Catalytic hydrogenation approaches to replace brominated intermediates, reducing E-factor from 18.7 to 5.3 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator